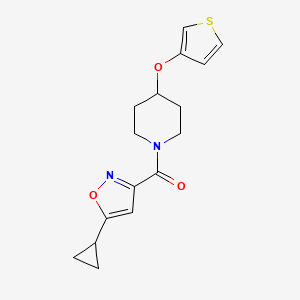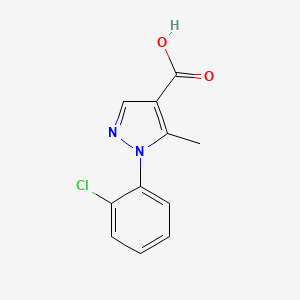
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
作用机制
Target of Action
The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.
生化分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylhydrazine to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to yield this compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反应分析
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.
科学研究应用
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase and lipoxygenase enzymes.
Medicine: Research explores its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its chemical reactivity and biological properties.
相似化合物的比较
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has an additional methyl group, which may alter its biological activity and chemical reactivity.
1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: The ethyl substitution at the 5-position can influence its pharmacokinetic properties and potency.
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of a substituent at the 5-position may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUENQKKOELRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![3-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2856918.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
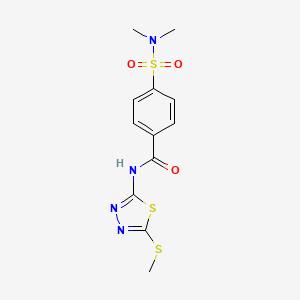
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
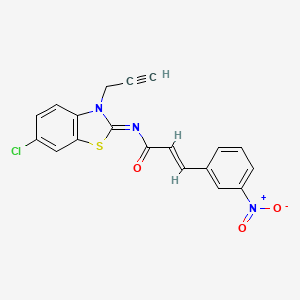
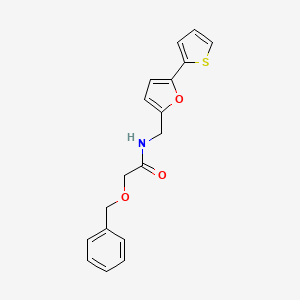
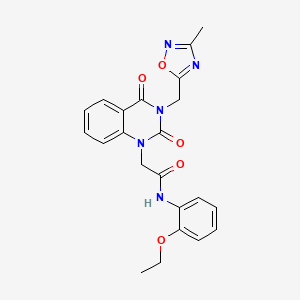

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)

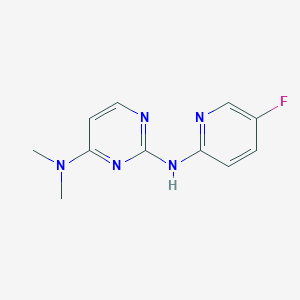
![4-[(5-ethylpyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2856938.png)
